C-7 Substitution as a Potency Driver: 2,4,7-Trisubstituted vs. 2,4-Disubstituted Pyridopyrimidines
Systematic SAR analysis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines demonstrated that C-7 substituents significantly enhance kinase inhibition efficiency compared to 2,4-disubstituted pyrimidopyrimidine reference compounds [1]. The target compound, 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one, serves as the foundational synthetic intermediate for accessing this enhanced potency series via C-7 diversification. Six derivatives from this series achieved IC₅₀ values on PI3Kα between 3 and 10 nM, and the most potent compounds induced micromolar cytotoxicity in cancer cell lines with an overactivated PI3K pathway, confirming that the C-7 position is a critical determinant of both enzymatic and cellular efficacy [1].
| Evidence Dimension | PI3Kα Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one: No direct IC₅₀ reported; functions as the synthetic precursor to the potent 2,4,7-trisubstituted series [1]. |
| Comparator Or Baseline | 2,4-Disubstituted pyrimidopyrimidine derivatives: Baseline IC₅₀ values not explicitly quantified; used as reference for comparative improvement [1]. |
| Quantified Difference | C-7 substitution enables IC₅₀ values of 3–10 nM on PI3Kα for optimized 2,4,7-trisubstituted derivatives [1]. |
| Conditions | Enzymatic assay on recombinant PI3Kα; cellular cytotoxicity assessed in cancer cell lines with overactivated PI3K pathway [1]. |
Why This Matters
This data demonstrates that the C-7 position—activated for functionalization in 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one—is essential for achieving sub-10 nM potency against PI3Kα, a threshold relevant for lead optimization and chemical probe development.
- [1] Buron F, et al. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. 2021;26(17):5349. View Source
